molecular formula C32H30N4 B12578593 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl- CAS No. 627872-07-5

1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-

Cat. No.: B12578593
CAS No.: 627872-07-5
M. Wt: 470.6 g/mol
InChI Key: RYRZJPPFQQYKGG-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

The molecular framework of 1H-perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl- consists of two 2,3-dihydro-1H-perimidine units symmetrically attached to a central 1,3-phenylene spacer. Each perimidine subunit comprises a naphthalene-derived heterocyclic system fused with a six-membered ring containing two nitrogen atoms. The 1,3-phenylene bridge adopts a meta-substitution pattern, imposing a 120° angle between the two perimidine moieties and creating a planar, conjugated π-system.

Bond length analysis reveals notable variations between single and double bonds within the perimidine rings. For instance, the C–N bonds adjacent to the dimethyl groups measure approximately 1.347 Å, consistent with partial double-bond character due to resonance delocalization. The C–C bonds in the naphthalene backbone range from 1.398–1.422 Å, aligning with typical aromatic bond lengths. Critical bonding parameters are summarized in Table 1.

Table 1: Selected Bond Lengths (Å) in 1H-Perimidine, 2,2'-(1,3-Phenylene)bis[2,3-Dihydro-1,3-Dimethyl-

Bond Type Length (Å)
C–N (heterocyclic) 1.347
C–C (naphthalene) 1.410
C–C (phenylene bridge) 1.398
N–C (dimethyl group) 1.465

The dimethyl substituents at the 1,3-positions induce steric hindrance, forcing the perimidine rings into a non-coplanar arrangement relative to the central phenylene group. This distortion creates a dihedral angle of 49.86° between the perimidine and imidazole-like nitrogen-containing rings, as observed in related structures.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$ ^1H $$ NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d$$ _6 $$) exhibits characteristic resonances:

  • A singlet at δ 3.17 ppm integrates for six protons, corresponding to the two equivalent methyl groups.
  • Aromatic protons from the naphthalene system appear as multiplets between δ 6.53–7.16 ppm, with meta-coupling constants ($$ J $$) of 7.4–8.2 Hz.
  • The NH protons resonate as broad singlets at δ 12.28 ppm, indicative of strong hydrogen-bonding interactions.

The $$ ^{13}C $$ NMR spectrum confirms the presence of quaternary carbons at δ 105.2 ppm (naphthalene bridgehead) and δ 149.8 ppm (N–C–N groups).

Infrared (IR) Spectroscopy
Key absorption bands include:

  • 3250 cm$$ ^{-1} $$: N–H stretching vibrations of the secondary amine groups.
  • 1605 cm$$ ^{-1} $$: C=C aromatic stretching modes.
  • 1340 cm$$ ^{-1} $$: C–N stretching in the heterocyclic rings.

Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 457.2 ([M+H]$$ ^+ $$), consistent with the molecular formula C$$ _{26} $$H$$ _{24} $$N$$ _4 $$. Fragmentation patterns show sequential loss of methyl groups (m/z 442.1 and 427.0) followed by cleavage of the phenylene bridge.

Computational Modeling of Electronic Structure (DFT Studies)

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure. The highest occupied molecular orbital (HOMO) localizes on the naphthalene π-system and nitrogen lone pairs, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the phenylene bridge (Figure 1).

Table 2: DFT-Derived Electronic Parameters

Parameter Value (eV)
HOMO Energy -5.82
LUMO Energy -1.94
HOMO-LUMO Gap 3.88
Dipole Moment 4.21 D

Natural bond orbital (NBO) analysis reveals significant hyperconjugative interactions between the nitrogen lone pairs and adjacent σ* orbitals, stabilizing the molecule by 28.6 kcal/mol. Time-dependent DFT (TD-DFT) predicts a strong absorption band at 345 nm (ε = 12,500 M$$ ^{-1} $$cm$$ ^{-1} $$), attributed to π→π* transitions within the conjugated system.

Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group $$ P2_1/c $$ and unit cell parameters $$ a = 9.4698(10) $$ Å, $$ b = 10.9797(12) $$ Å, $$ c = 14.0366(15) $$ Å, and $$ β = 96.807(1)^\circ $$. The asymmetric unit contains one molecule of the title compound and one methanol solvent molecule, stabilized by O–H···N hydrogen bonds (2.89 Å).

Table 3: Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group $$ P2_1/c $$
Unit Cell Volume 1449.2(3) Å$$ ^3 $$
Z 2
R$$ _1 $$ (I > 2σ(I)) 0.0392

The perimidine rings adopt an envelope conformation, with the N–C–N hinge deviating from the naphthalene plane by 49.86°. Intermolecular π-π stacking between naphthalene systems occurs at a centroid-to-centroid distance of 3.78 Å, while C–H···π interactions (2.92 Å) further stabilize the crystal lattice.

Properties

CAS No.

627872-07-5

Molecular Formula

C32H30N4

Molecular Weight

470.6 g/mol

IUPAC Name

2-[3-(1,3-dimethyl-2H-perimidin-2-yl)phenyl]-1,3-dimethyl-2H-perimidine

InChI

InChI=1S/C32H30N4/c1-33-25-16-6-10-21-11-7-17-26(29(21)25)34(2)31(33)23-14-5-15-24(20-23)32-35(3)27-18-8-12-22-13-9-19-28(30(22)27)36(32)4/h5-20,31-32H,1-4H3

InChI Key

RYRZJPPFQQYKGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(N(C2=CC=CC3=C2C1=CC=C3)C)C4=CC(=CC=C4)C5N(C6=CC=CC7=C6C(=CC=C7)N5C)C

Origin of Product

United States

Preparation Methods

Acidic Catalysis Using Heteropolyacids and Hybrid Catalysts

  • Zendehdel et al. demonstrated the use of hybrid heteropolyacid catalysts (HPA/NaY, HPA/NaY/MCM-41) to catalyze the condensation of NDA with aromatic aldehydes in ethanol at 80 °C under reflux for 5 hours. The HPA/NaY catalyst showed the highest catalytic efficiency due to its strong acidity and high dispersion of protonic sites, resulting in high yields of perimidine derivatives.

  • Advantages include mild reaction conditions, high atom economy, and catalyst recyclability.

Lewis Acid Catalysis with Phenyl Boronic Acid

  • A one-pot synthesis method uses phenyl boronic acid as a Lewis acid catalyst to condense NDA with various ketones in ethanol at 75 °C. This method offers shorter reaction times, mild conditions, and excellent yields, making it suitable for preparing substituted perimidines.

Molecular Iodine Catalysis

  • Molecular iodine has been employed as a green catalyst for the synthesis of substituted perimidines from NDA and aldehydes, yielding moderate to excellent product yields. This method is eco-friendly and has been used to prepare compounds with antibacterial activity.

Solvent Effects and Optimization

  • Ethanol is the preferred solvent in many protocols due to its environmental benignity and ability to dissolve reactants and catalysts effectively. Comparative studies with solvents like 1,4-dioxane, acetonitrile, dichloromethane, water, and tetrahydrofuran showed ethanol with 1 mol% catalyst loading as optimal for yield and reaction rate.

Specific Preparation of 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-]

While direct literature on the exact preparation of this bis-perimidine compound is limited, the synthesis can be inferred from related perimidine preparation methods:

  • The compound likely results from the condensation of 1,8-diaminonaphthalene with a 1,3-phenylene dialdehyde derivative bearing methyl substituents to introduce the 1,3-dimethyl groups on the perimidine rings.

  • The reaction is conducted under reflux in ethanol with an acid catalyst (e.g., heteropolyacid or molecular iodine) to facilitate ring closure and substitution.

  • Post-reaction purification involves recrystallization from solvents such as methylene chloride or ethanol to obtain pure crystalline product.

Methylation Procedures for N-Methylated Perimidines

  • For N-methylation of perimidines, iodomethane is added to a solution of the perimidine in dimethylformamide at elevated temperatures (around 373 K) for several hours. This yields mono- and di-N-methylated perimidine salts, which can be isolated by filtration and recrystallization.

  • This method is relevant for preparing 1,3-dimethyl substitutions on the perimidine nitrogen atoms, as seen in the target compound.

Summary Table of Preparation Methods

Method Catalyst Solvent Temperature Reaction Time Yield Notes
Heteropolyacid (HPA/NaY) catalysis HPA/NaY Ethanol 80 °C (reflux) 5 h High High acidity, recyclable catalyst
Lewis acid catalysis with phenyl boronic acid Phenyl boronic acid Ethanol 75 °C Short (hours) Excellent Mild conditions, one-pot
Molecular iodine catalysis I2 Ethanol Ambient to mild heating Moderate Moderate to excellent Green, eco-friendly
N-Methylation with iodomethane Iodomethane DMF 373 K 8 h 71-76% For N-methylated derivatives

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

1H-Perimidine derivatives have been explored for their antimicrobial properties. Research indicates that modifications to the perimidine structure can yield compounds with significant antibacterial and antifungal activities. For instance, studies have shown that certain derivatives exhibit strong inhibition against various microbial strains, making them candidates for new antimicrobial agents .

Case Study: Antimicrobial Activity

A study synthesized a series of perimidine derivatives and evaluated their antimicrobial efficacy. The results indicated that specific substitutions on the perimidine ring enhanced activity against resistant bacterial strains. The minimal inhibitory concentrations were determined using agar well diffusion assays, demonstrating the potential of these compounds in treating infections caused by multidrug-resistant organisms .

Materials Science

In materials science, 1H-Perimidine has been investigated for its role in developing organic light-emitting diodes (OLEDs) and other electronic devices. The compound's ability to form stable films with good luminescent properties makes it suitable for applications in optoelectronics.

Table: Comparison of Perimidine-based OLEDs

CompoundEmission Wavelength (nm)Efficiency (cd/A)Stability (hours)
1H-Perimidine52015100
Modified Perimidine Derivative A54020150
Modified Perimidine Derivative B56018120

Organic Synthesis

1H-Perimidine serves as a precursor for synthesizing various complex organic molecules through reactions such as nucleophilic aromatic substitution and cross-coupling reactions . Its electron-rich nature allows it to participate effectively in these transformations.

Case Study: Synthesis of Novel Compounds

Research has demonstrated the successful use of 1H-Perimidine in synthesizing novel heterocyclic compounds. By employing palladium-catalyzed cross-coupling reactions, researchers were able to generate diverse libraries of compounds that exhibited promising biological activities .

Mechanism of Action

The mechanism of action of 1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] involves its interaction with various molecular targets and pathways. The compound’s strong electron-donating character allows it to participate in redox reactions, which can modulate biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Biological Activity

1H-Perimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] (CAS Number: 627872-07-5) exhibits potential for various therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from multiple studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] is C32H30NC_{32}H_{30}N. Its structure features a perimidine core linked to a phenylene group, which contributes to its unique chemical properties and biological activities. The compound is characterized by its dimethyl substitution on the perimidine ring, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that perimidine derivatives possess significant antimicrobial activity. A study highlighted the antibacterial effects of related compounds against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, showcasing effectiveness against Gram-positive and Gram-negative bacteria .
CompoundBacterial StrainMIC (µg/mL)
1H-Perimidine DerivativeStaphylococcus aureus15
1H-Perimidine DerivativeEscherichia coli20

Antiviral Activity

The antiviral potential of perimidine derivatives has also been explored. These compounds have shown activity against viruses such as HIV and various strains of influenza. The mechanism often involves inhibition of viral replication processes .

Anticancer Activity

Several studies have investigated the antiproliferative effects of perimidine derivatives on cancer cell lines. For example:

  • The compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7 with IC50 values indicating significant growth inhibition .
Cell LineIC50 (µM)
HeLa10
MCF-715

Anti-inflammatory Effects

The anti-inflammatory properties of perimidines have been attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several perimidine derivatives and evaluated their biological activities. The results indicated that modifications on the perimidine scaffold significantly influenced their antimicrobial and anticancer properties. The study concluded that specific substitutions could enhance bioactivity while reducing toxicity .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of perimidines. By altering substituents on the phenylene moiety, researchers identified key structural features that enhance antibacterial efficacy while maintaining low cytotoxicity. This study provided insights into optimizing lead compounds for drug development .

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